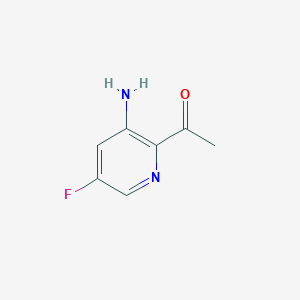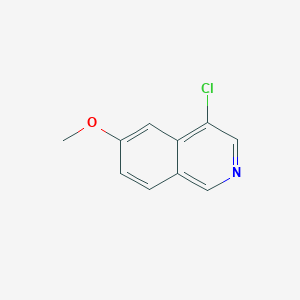
1-(Chloromethyl)-2-fluoro-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-2-fluoro-4-iodobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Chloromethyl)-2-fluoro-4-iodobenzene typically involves halogenation reactions. One common method includes the chloromethylation of 2-fluoro-4-iodobenzene using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide . The reaction is carried out under controlled conditions to ensure the selective introduction of the chloromethyl group.
Industrial production methods may involve similar halogenation techniques but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
1-(Chloromethyl)-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles. Common reagents for these reactions include sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the chloromethyl group to a methyl group.
Coupling Reactions: The presence of iodine makes it suitable for Suzuki-Miyaura coupling reactions, where it can form carbon-carbon bonds with boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(azidomethyl)-2-fluoro-4-iodobenzene.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-2-fluoro-4-iodobenzene has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring halogenated aromatic rings for biological activity.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Chemical Biology: It is employed in the synthesis of bioactive molecules and probes for studying biological systems.
Wirkmechanismus
The mechanism by which 1-(Chloromethyl)-2-fluoro-4-iodobenzene exerts its effects depends on the specific application. In medicinal chemistry, the compound may interact with biological targets through halogen bonding, where the halogen atoms form non-covalent interactions with electron-rich sites on proteins or nucleic acids. These interactions can modulate the activity of the target molecules and influence biological pathways .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-2-fluoro-4-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-(Chloromethyl)-4-fluoro-2-iodobenzene: Similar structure but with different positions of the substituents, leading to variations in reactivity and applications.
1-(Bromomethyl)-2-fluoro-4-iodobenzene: Bromine instead of chlorine, which can affect the compound’s reactivity in substitution reactions.
1-(Chloromethyl)-2-fluoro-4-bromobenzene: Bromine replaces iodine, altering the compound’s suitability for coupling reactions .
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical transformations.
Eigenschaften
Molekularformel |
C7H5ClFI |
|---|---|
Molekulargewicht |
270.47 g/mol |
IUPAC-Name |
1-(chloromethyl)-2-fluoro-4-iodobenzene |
InChI |
InChI=1S/C7H5ClFI/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 |
InChI-Schlüssel |
BXPUCWKXJGTNDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Cyanobenzo[b]thiophen-6-yl)boronic acid](/img/structure/B15331859.png)





![3-Bromoimidazo[1,2-a]pyridin-5-ol](/img/structure/B15331890.png)


![1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone](/img/structure/B15331920.png)


![1,3-Bis(4-chlorophenyl)naphtho[2,3-c]thiophene](/img/structure/B15331943.png)

